molecular formula C8H9ClN2O2S B187064 N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide CAS No. 199938-54-0

N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide

Cat. No. B187064
M. Wt: 232.69 g/mol
InChI Key: OCSFJXWDMXMKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide, also known as CMTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. Specifically, N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis. Additionally, N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

In addition to its anti-tumor and anti-inflammatory properties, N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide in lab experiments is its relative ease of synthesis and purification. Additionally, its broad range of biological activities makes it a versatile compound for studying various disease processes. However, one limitation of using N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide is its low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide. One area of interest is the development of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide and its potential applications in other areas such as microbiology and neurology. Finally, the synthesis of novel derivatives of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide may lead to compounds with improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide involves the reaction of 2-chloroacetyl chloride with 4-methylthiophene-2-carbohydrazide in the presence of a base such as triethylamine. This reaction results in the formation of N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

199938-54-0

Product Name

N'2-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide

InChI

InChI=1S/C8H9ClN2O2S/c1-5-2-6(14-4-5)8(13)11-10-7(12)3-9/h2,4H,3H2,1H3,(H,10,12)(H,11,13)

InChI Key

OCSFJXWDMXMKJA-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)NNC(=O)CCl

Canonical SMILES

CC1=CSC(=C1)C(=O)NNC(=O)CCl

synonyms

N'2-(2-CHLOROACETYL)-4-METHYLTHIOPHENE-2-CARBOHYDRAZIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.